
(2-Phenylethyl)propylamine
概要
説明
“(2-Phenylethyl)propylamine” is a compound with the empirical formula C11H17N . It is also known as an amphetamine and is part of the phenethylamine and amphetamine chemical classes .
Synthesis Analysis
The synthesis of “(2-Phenylethyl)propylamine” can be achieved through various methods. One such method involves the use of the monomer 2-(acetoacetoxy)ethyl methacrylate (AEMA), which contains free pendant β-ketoester functionality . The synthesis process involves the modification of this monomer with propylamine (a model amine) and benzocaine (a primary amine containing API) through an enaminone bond .Molecular Structure Analysis
The molecular structure of “(2-Phenylethyl)propylamine” consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The molecule contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Amines, such as “(2-Phenylethyl)propylamine”, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .科学的研究の応用
- Pharmaceutical Research
- Application : (2-Phenylethyl)propylamine is an aminophenol that is a monosubstituted aromatic compound . It has been shown to be a bifunctional substrate for the cytochrome P450 enzyme and is also a receptor affinity analog of cannabinoids .
- Method of Application : The liposome formulation of 2-phenylethylamine has been shown to have enhanced blood stability, which makes it useful for analytical toxicology as well as in pharmaceutical research .
- Results : The oxidase type of 2-phenylethylamine has been shown to have inorganic particles, which may cause particle aggregation during storage .
-
Chemical Industry
- Application : Propylamine, a related compound, is utilized in a variety of industrial applications due to its properties as a base and nucleophile . It serves as an intermediate in the manufacture of a wide range of chemicals .
- Method of Application : Propylamine is used in the synthesis of various chemicals. The specific methods of application would depend on the particular chemical being synthesized .
- Results : The use of propylamine in the chemical industry results in the production of a wide range of chemicals, including pharmaceuticals, pesticides, and rubber chemicals .
-
Medicinal Chemistry
- Application : (2-Phenylethyl)propylamine and its derivatives have been investigated for their potential therapeutic applications . Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .
- Method of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .
- Results : The results of these investigations could lead to the development of new pharmaceutical compounds .
-
Chemical Synthesis
- Application : (2-Phenylethyl)propylamine is used in the synthesis of various chemicals . It is a monosubstituted aromatic compound that can be used as a building block in the synthesis of more complex molecules .
- Method of Application : The specific methods of application would depend on the particular chemical being synthesized .
- Results : The use of (2-Phenylethyl)propylamine in chemical synthesis can result in the production of a wide range of chemicals .
-
Medicinal Chemistry Research
- Application : 2-Phenethylamines, which include (2-Phenylethyl)propylamine, have a wide presence and role in medicinal chemistry . They are used in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
- Method of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .
- Results : The results of these investigations could lead to the development of new pharmaceutical compounds .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-phenylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIRPZWDICEMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389740 | |
| Record name | (2-Phenylethyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylethyl)propylamine | |
CAS RN |
27906-91-8 | |
| Record name | (2-Phenylethyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


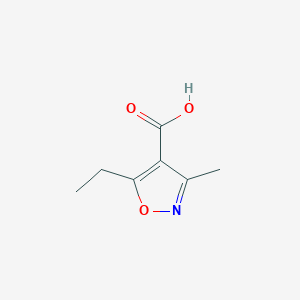
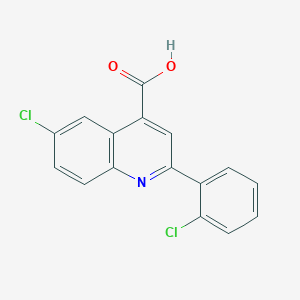
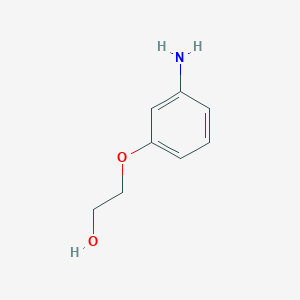
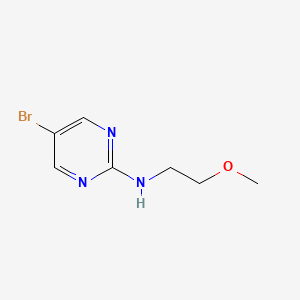
![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)






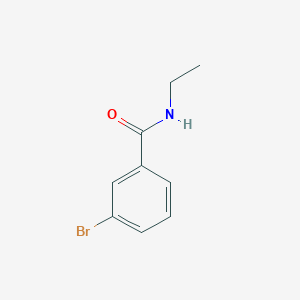
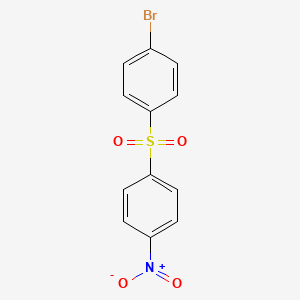
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)